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molecular formula C14H11NO2 B8481306 2-nitrostilbene

2-nitrostilbene

Cat. No. B8481306
M. Wt: 225.24 g/mol
InChI Key: RYJATPLJVSILLB-UHFFFAOYSA-N
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Patent
US03972926

Procedure details

The triphenylphosphonium salt of benzyl chloride (38.9 g., 0.10 mole) is added to a solution of sodium (3.0 g.) in ethanol (200 ml.). The resulting solution is treated with 2-nitrobenzaldehyde (16 g., 0.10 mole) and stirred overnight. The mixture is filtered, washed with water and extracted with dichloromethane. The extracts are evaporated to a dark residue which is extracted with carbon tetrachloride, then these extracts are concentrated and passed through a column of alumina, eluting with hexane and carbon tetrachloride to give a yellow oil, 2-nitrostilbene.
Name
triphenylphosphonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20](Cl)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Na].[N+:29]([C:32]1[CH:39]=[CH:38][CH:37]=[CH:36][C:33]=1[CH:34]=O)([O-:31])=[O:30]>C(O)C>[N+:29]([C:32]1[CH:39]=[CH:38][CH:37]=[CH:36][C:33]=1[CH:34]=[CH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([O-:31])=[O:30] |^1:27|

Inputs

Step One
Name
triphenylphosphonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
38.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
3 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated to a dark residue which
EXTRACTION
Type
EXTRACTION
Details
is extracted with carbon tetrachloride
CONCENTRATION
Type
CONCENTRATION
Details
these extracts are concentrated
WASH
Type
WASH
Details
eluting with hexane and carbon tetrachloride

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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